molecular formula C24H32N2O2 B10892304 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B10892304
M. Wt: 380.5 g/mol
InChI Key: GEVDBEBWNBYFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-PYRROLIDINYL)PIPERIDINE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxybenzyl group, and a pyrrolidinyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-PYRROLIDINYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the benzyloxy and methoxybenzyl intermediates. These intermediates are then reacted with piperidine and pyrrolidine under controlled conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-PYRROLIDINYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-PYRROLIDINYL)PIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as its role in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-PYRROLIDINYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-PYRROLIDINYL)PIPERIDINE oxalate
  • 3-Benzyloxy-4-methoxybenzaldehyde
  • 4-Benzyloxy-3-methoxybenzaldehyde

Uniqueness: 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(1-PYRROLIDINYL)PIPERIDINE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C24H32N2O2/c1-27-23-10-9-21(17-24(23)28-19-20-7-3-2-4-8-20)18-25-15-11-22(12-16-25)26-13-5-6-14-26/h2-4,7-10,17,22H,5-6,11-16,18-19H2,1H3

InChI Key

GEVDBEBWNBYFPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCC3)OCC4=CC=CC=C4

Origin of Product

United States

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